molecular formula C9H11ClN2O3S B14002761 3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea CAS No. 90914-76-4

3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea

Cat. No.: B14002761
CAS No.: 90914-76-4
M. Wt: 262.71 g/mol
InChI Key: UAWSKHZYESMLTQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea is a chemical compound with the molecular formula C9H11ClN2O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a dimethyl-urea moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,1-dimethylurea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The dimethyl-urea moiety can contribute to the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

3-(4-Chlorophenyl)sulfonyl-1,1-dimethyl-urea can be compared with other similar compounds, such as:

    3-(3,4-Dichlorophenyl)-1,1-dimethyl-urea: This compound has an additional chlorine atom, which may alter its chemical properties and reactivity.

    3-(4-Methylphenyl)sulfonyl-1,1-dimethyl-urea: The presence of a methyl group instead of a chlorine atom can affect the compound’s biological activity and solubility.

    3-(4-Nitrophenyl)sulfonyl-1,1-dimethyl-urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

90914-76-4

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1,1-dimethylurea

InChI

InChI=1S/C9H11ClN2O3S/c1-12(2)9(13)11-16(14,15)8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)

InChI Key

UAWSKHZYESMLTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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